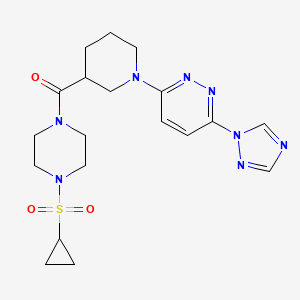

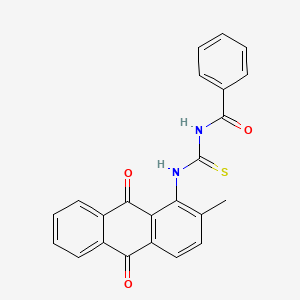

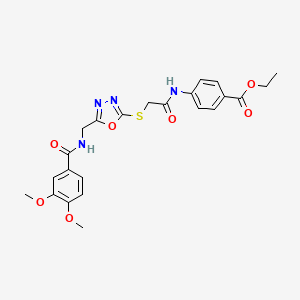

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperidine ring, and a piperazine ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the functional groups present in the molecule and their arrangement .Scientific Research Applications

Anticancer Agents

The compound’s structure suggests potential anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the described piperidine and pyridazine moieties. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values below 12 μM. Additionally, these derivatives exhibited selectivity for cancerous cells while sparing normal cells .

Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, especially those with nitrogen atoms, play a crucial role in drug discovery. The 1,2,4-triazole ring is an essential scaffold due to its ability to form hydrogen bonds with various targets. Researchers explore derivatives like the one mentioned here to enhance pharmacokinetics, pharmacology, and toxicology properties. Understanding the binding modes of such compounds can aid in designing potent drugs .

Organic Synthesis

1,2,3-Triazoles, including 1,2,4-triazoles, find applications in organic synthesis. They participate in [3 + 2]-cycloaddition reactions, leading to diverse chemical transformations. Regioselective synthesis methods have been developed, allowing access to various triazole derivatives with potential applications .

Polymer Chemistry

1,2,3-Triazoles contribute to polymer chemistry, where they can serve as building blocks or functional groups. Their incorporation into polymer structures can impart specific properties, such as enhanced stability or reactivity .

Bioconjugation and Chemical Biology

Functionalized triazoles are valuable tools for bioconjugation. Researchers use them to label biomolecules, create bioorthogonal reactions, and study biological processes. The compound’s unique structure could be explored in this context .

Materials Science

1,2,4-Triazoles may find applications in materials science, such as in the design of novel materials with specific properties. Their ability to form stable complexes and participate in coordination chemistry makes them interesting candidates for material development .

Mechanism of Action

The mechanism of action of similar 1,2,4-triazole derivatives has been studied. For instance, some of these compounds have shown promising cytotoxic activity against various human cancer cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of target enzymes .

Safety and Hazards

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future research could focus on the optimization of the structure of this compound to improve its pharmacokinetics, pharmacological, and toxicological properties .

properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O3S/c28-19(24-8-10-26(11-9-24)31(29,30)16-3-4-16)15-2-1-7-25(12-15)17-5-6-18(23-22-17)27-14-20-13-21-27/h5-6,13-16H,1-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZATRPEWZBEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845070.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)

![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)